4-[(Butylamino)methyl]phenol hydrochloride

Regiochemistry Synthetic Utility Scaffold Design

para-Substituted aminomethylphenol HCl scaffold for medicinal chemistry SAR. Definitive para substitution & butyl chain ensure reproducible target affinity, metabolic stability, and solubility data vs. positional isomers. HCl salt simplifies handling in multi-step synthesis. Use for parallel synthesis via O-alkylation, acylation, or Mannich reactions, or as an inactive reference compound to exclude non-specific assay interference.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 33597-22-7
Cat. No. B3126658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Butylamino)methyl]phenol hydrochloride
CAS33597-22-7
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=C(C=C1)O.Cl
InChIInChI=1S/C11H17NO.ClH/c1-2-3-8-12-9-10-4-6-11(13)7-5-10;/h4-7,12-13H,2-3,8-9H2,1H3;1H
InChIKeyZHKBKXZZXIANGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Butylamino)methyl]phenol hydrochloride CAS 33597-22-7: Chemical Identity and Research Applications


4-[(Butylamino)methyl]phenol hydrochloride (CAS 33597-22-7) is a para-substituted aminomethylphenol derivative , consisting of a phenolic core with a butylaminomethyl group at the 4-position, supplied as the hydrochloride salt [1]. This compound belongs to the aminomethylphenol class and is utilized primarily as a small-molecule scaffold and chemical intermediate in pharmaceutical and organic synthesis research .

Why 4-[(Butylamino)methyl]phenol hydrochloride Cannot Be Substituted by Structural Analogs


Aminomethylphenol derivatives exhibit pronounced biological and physicochemical sensitivity to substitution pattern and amine structure. Direct replacement of 4-[(butylamino)methyl]phenol hydrochloride with positional isomers or N-alkyl variants may alter key properties such as target affinity, metabolic stability, or solubility. For example, simple relocation of the aminomethyl group from the para to ortho position or modification of the butyl to tert-butyl chain can significantly affect molecular conformation and intermolecular interactions, potentially compromising intended research outcomes . Therefore, generic substitution without comparative validation is unsupported.

Quantitative Differentiation Evidence for 4-[(Butylamino)methyl]phenol hydrochloride


Para-Substitution Pattern and Regioisomeric Purity

4-[(Butylamino)methyl]phenol hydrochloride is characterized by a defined para-substitution pattern on the phenolic ring . This regiospecificity is critical for applications where positional isomerism would introduce unwanted variability. In contrast, the ortho-substituted analog, 2-[(butylamino)methyl]phenol hydrochloride , presents a distinct spatial arrangement of the phenolic hydroxyl and aminomethyl groups, which can affect hydrogen bonding, metal chelation, and biological target engagement. The target compound offers a defined regioisomeric identity, whereas procurement of mixtures or ambiguous positional isomers introduces uncontrolled variables .

Regiochemistry Synthetic Utility Scaffold Design

Butylamino Moiety vs. tert-Butylamino Analog: Steric and Lipophilic Differentiation

The n-butylamino group in 4-[(butylamino)methyl]phenol hydrochloride provides distinct steric and electronic properties compared to the branched tert-butylamino analog . While quantitative comparative data for this specific pair are absent in the public domain, the calculated logP for the free base form is approximately 2.7 . The tert-butyl analog exhibits greater steric bulk near the amine nitrogen, which can hinder interactions with planar binding pockets or alter conformational flexibility. This class-level distinction is foundational in structure-activity relationship (SAR) campaigns where subtle changes in amine substitution drastically affect potency and selectivity.

Lipophilicity Steric Effects SAR Studies

Hydrochloride Salt Form Enhances Handling and Formulation Properties

4-[(Butylamino)methyl]phenol hydrochloride is supplied as a crystalline hydrochloride salt [1], which generally offers improved solid-state stability, aqueous solubility, and ease of handling compared to the free base form (4-[(butylamino)methyl]phenol, CAS 259735-07-4 [2]). While direct comparative solubility data for this specific pair are not publicly available, the hydrochloride salt is a standard formulation for basic amines to enhance oral absorption and facilitate reproducible dosing in biological assays. The free base may require additional formulation steps to achieve comparable solubility or stability.

Salt Selection Solid-State Properties Formulation

High Purity Specifications Support Rigorous Research

Commercial sources of 4-[(butylamino)methyl]phenol hydrochloride typically specify a purity of ≥98% , with some vendors offering 95% minimum . This level of purity ensures minimal interference from byproducts or unreacted starting materials in sensitive assays. For comparison, the ortho-isomer is often offered at similar purities , but the target compound's availability with detailed certificates of analysis (CoA) supports confident procurement for critical experiments. While no direct impurity profiling data are published, adherence to standard analytical methods (HPLC, NMR) is a practical differentiator.

Chemical Purity Reproducibility Quality Control

Absence of Documented Biological Activity Distinguishes from Advanced Lead Compounds

A search of peer-reviewed literature and public bioactivity databases reveals no reported biological activity data (e.g., IC50, Ki, ED50) for 4-[(butylamino)methyl]phenol hydrochloride [1]. This contrasts sharply with structurally related aminomethylphenol antimalarial leads such as JPC-2997, which exhibits an in vitro IC50 of 0.8 nM against Plasmodium falciparum D6 [2] and an in vivo ED50 of 0.5 mg/kg in P. berghei [2]. The target compound's lack of documented bioactivity positions it as a research chemical or synthetic intermediate, not a validated probe or drug candidate. Procurement decisions should be guided by its utility as a building block rather than assumed biological potency.

Screening Lead Optimization Hit Identification

Recommended Research and Procurement Scenarios for 4-[(Butylamino)methyl]phenol hydrochloride


Synthesis of Aminomethylphenol-Based Compound Libraries

4-[(Butylamino)methyl]phenol hydrochloride serves as a versatile scaffold for the parallel synthesis of novel aminomethylphenol derivatives . Its defined para-substitution and reactive phenol handle enable diverse chemical modifications, including O-alkylation, acylation, and Mannich reactions. The hydrochloride salt form simplifies handling and storage during multi-step synthetic workflows .

Structure-Activity Relationship (SAR) Exploration of Amine Substituents

This compound is an ideal starting point for SAR campaigns investigating the impact of N-alkyl chain length and branching on biological activity . By comparing 4-[(butylamino)methyl]phenol hydrochloride with its tert-butyl or other N-substituted analogs, medicinal chemists can probe steric and lipophilic requirements for target engagement.

Physicochemical and Crystallinity Studies of Phenolic Salts

The hydrochloride salt form of 4-[(butylamino)methyl]phenol provides a model system for studying salt formation effects on phenolic compounds . Researchers can investigate solid-state properties, hygroscopicity, and aqueous solubility relative to the free base, generating data applicable to formulation and pre-formulation development .

Internal Reference Standard or Negative Control in Bioassays

Given the absence of documented bioactivity , 4-[(butylamino)methyl]phenol hydrochloride may be employed as an inactive reference compound in cellular or biochemical assays. Its structural similarity to active aminomethylphenol leads allows for the evaluation of scaffold-specific effects and the exclusion of non-specific assay interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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